1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
Description
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-10-7-20-13-12(10)16-8-17-14(13)19-5-11(6-19)4-18-3-2-15-9-18/h2-3,7-9,11H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIJSTJYIIMMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multicomponent Approach
A streamlined method involves simultaneous azetidine substitution and imidazole incorporation via a multicomponent reaction. This approach leverages pre-functionalized azetidine derivatives (e.g., 3-(imidazol-1-ylmethyl)azetidine) in the initial SNAr step, reducing the number of isolation steps. However, yields are typically lower (~50%) due to competing side reactions.
Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers an alternative for attaching azetidine to the thienopyrimidine core. This method avoids harsh SNAr conditions but requires specialized ligands and inert atmospheres.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
| Compound | 1H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 4-Chloro-7-methylthieno[3,2-d]pyrimidine | 2.65 (s, 3H, CH₃), 7.45 (s, 1H, thiophene), 8.90 (s, 1H, pyrimidine) | 197 [M+H]⁺ |
| 4-Azetidin-1-yl-7-methylthieno[3,2-d]pyrimidine | 2.60 (s, 3H, CH₃), 3.20–3.40 (m, 4H, azetidine), 4.50 (m, 1H, azetidine), 7.30 (s, 1H, thiophene) | 235 [M+H]⁺ |
| Final Product | 2.62 (s, 3H, CH₃), 3.10–3.35 (m, 4H, azetidine), 4.15 (d, 2H, CH₂), 7.05–7.60 (m, 3H, imidazole/thiophene) | 328 [M+H]⁺ |
Challenges and Optimization Strategies
-
Azetidine Stability: The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., K₂CO₃ instead of NaOH) and lower reaction temperatures mitigates this.
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Regioselectivity in Bromination: Radical bromination must target the methyl group exclusively. Alternative methods, such as Appel reaction with CBr₄ and PPh₃, offer better selectivity.
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Imidazole Reactivity: Imidazole’s dual nucleophilic sites (N1 and N3) necessitate careful base selection. Cs₂CO₃ favors N1 alkylation, minimizing N3 byproducts.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times for SNAr and bromination steps. Solvent recycling (e.g., DMF recovery via distillation) enhances cost-efficiency. Regulatory compliance necessitates rigorous purification via column chromatography or recrystallization to achieve >99% purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacokinetic properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated the antitumor potential of compounds related to 7-methylthieno[3,2-d]pyrimidine derivatives. For instance, compounds designed with similar scaffolds showed promising inhibitory activity against tumor cells by targeting specific enzymes involved in cancer progression. The mechanism often involves inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Inhibitory Effects on Enzymes
The compound exhibits significant activity against enzymes such as DHFR and other targets implicated in cancer and inflammatory diseases. The structural modifications in the thieno[3,2-d]pyrimidine framework enhance binding affinity and selectivity towards these enzymes, providing a basis for further drug development .
Drug Design and Development
In silico studies have been utilized to optimize the design of 1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole derivatives. Molecular docking simulations indicate favorable interactions with target proteins, suggesting that further modifications could yield compounds with enhanced efficacy and reduced side effects .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Synthesis and Antitumor Activity | A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. | The results indicated that modifications at the 7-position significantly improved antitumor activity. |
| In Silico Drug Design | Molecular docking studies revealed that the compound effectively binds to DHFR with a binding energy lower than traditional inhibitors like methotrexate (MTX). | This suggests potential for developing new therapeutics with improved specificity and potency. |
Mechanism of Action
The mechanism of action of 1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets within biological systems. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use, but common mechanisms include inhibition of enzyme activity, receptor modulation, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Baricitinib (JAK Inhibitor)
- Structure : {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
- Key Differences: Replaces the thieno[3,2-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine (five-membered pyrrole fused to pyrimidine). Contains an ethylsulfonyl group and a pyrazole linker instead of a direct azetidine-imidazole connection.
N-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclobutanecarboxamide
- Structure : Piperidine replaces azetidine, with a cyclobutanecarboxamide substituent.
- Key Differences :
- Six-membered piperidine ring vs. strained four-membered azetidine.
- Cyclobutanecarboxamide may enhance metabolic stability compared to the imidazole group.
- Implications : Piperidine’s conformational flexibility could reduce target selectivity compared to the rigid azetidine in the target compound .
Heterocyclic Core Variations
2-Methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole
- Structure: Triazolo[4,3-b]pyridazine core instead of thienopyrimidine.
- Key Differences :
- Trifluoromethyl group on the triazole ring increases electron-withdrawing effects.
- Pyridazine core alters π-π stacking interactions with targets.
- Implications : The trifluoromethyl group may improve metabolic stability but reduce solubility compared to the 7-methyl group in the target compound .
Methyl 1-[(6-Methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate
- Structure : Benzoimidazole with a pyrimidine-carboxylate substituent.
- Key Differences :
- Methoxy and carboxylate groups enhance hydrophilicity.
- Benzoimidazole provides a larger aromatic surface area.
- Implications: Increased polarity may limit blood-brain barrier penetration compared to the target compound’s thienopyrimidine-azetidine system .
Substituent Effects on Pharmacokinetics and Binding
Research Findings and Inferences
- Synthetic Accessibility: The target compound’s azetidine-thienopyrimidine linkage may require precise N-alkylation steps, similar to methods used for methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole derivatives .
- Biological Targets: Thienopyrimidine cores are prevalent in kinase inhibitors (e.g., EGFR, JAK). The 7-methyl group may optimize steric interactions in hydrophobic binding pockets, as seen in baricitinib’s pyrrolopyrimidine-based design .
- Selectivity : Azetidine’s strain and rigidity could confer higher selectivity for specific kinase conformations compared to piperidine-based analogs .
Biological Activity
The compound 1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a derivative of imidazole and thieno[3,2-d]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₃H₁₅N₃S
- Molecular Weight : 241.35 g/mol
- CAS Number : Not explicitly listed but related compounds include 7-Methylthieno[3,2-d]pyrimidin-4(1H)-one (CAS# 175137-13-0) .
Structural Features
The compound features:
- An imidazole ring that contributes to its biological activity.
- A thieno[3,2-d]pyrimidine moiety, known for various pharmacological effects.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antitumor activity. For instance, compounds synthesized from this scaffold have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The presence of a sulfur atom at position 7 enhances binding affinity compared to traditional inhibitors like methotrexate .
Antimicrobial Properties
Imidazole derivatives are well-known for their antimicrobial properties. Research has demonstrated that compounds containing the imidazole ring show activity against various bacterial strains. A study highlighted the antibacterial efficacy of nitroimidazoles against anaerobic bacteria by disrupting DNA synthesis through radical formation .
Anti-inflammatory and Analgesic Effects
Compounds with imidazole structures have been reported to possess anti-inflammatory and analgesic properties. A review of 1,3-diazole derivatives indicated their potential in treating inflammatory conditions . Specific derivatives were noted for their ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be exploited in therapeutic settings.
Synthesis and Evaluation
A series of studies focused on synthesizing imidazole derivatives and evaluating their biological activities:
- Synthesis Methodology : Compounds were synthesized via cyclization reactions involving aminopyridines and chloro ketones . The resulting derivatives were screened for biological activity.
- Activity Screening : In vitro assays demonstrated varying degrees of cytoprotective properties against gastric ulcers and antimicrobial activities against Gram-positive and Gram-negative bacteria.
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes for 1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling azetidine derivatives with thienopyrimidine precursors. For example, analogous imidazole-thienopyrimidine hybrids (e.g., compounds in ) are synthesized via nucleophilic substitution or click chemistry under controlled conditions (e.g., DMF as solvent, Cu(I) catalysis). Purity validation requires HPLC (≥95% purity, as in ) coupled with spectroscopic characterization (¹H/¹³C NMR, IR) to confirm structural integrity. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% deviation .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and stability?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm for thienopyrimidine), azetidine methylene (δ 3.5–4.5 ppm), and imidazole protons (δ 7.2–7.8 ppm). Compare with analogous structures in and .
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-S stretch ~690 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggested for similar compounds in ) .
Q. How can researchers design initial biological assays to evaluate the compound’s activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, thienopyrimidine-azetidine hybrids () often target kinases or antimicrobial pathways. Use:
- Enzyme Inhibition Assays : Measure IC₅₀ against recombinant kinases (e.g., EGFR, VEGFR) via fluorescence polarization.
- Microplate-based Antimicrobial Screening : Test against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and solvent blanks .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity and guide SAR studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). For example, highlights docking poses of similar compounds with RMSD <2.0 Å.
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with activity data. Tools like MOE or RDKit enable descriptor calculation.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSF <1.5 Å for key residues) .
Q. What strategies resolve contradictions in reactivity data during synthesis optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to isolate variables (temperature, catalyst loading). emphasizes statistical optimization for reaction yield/purity.
- In Situ Monitoring : Use ReactIR or HPLC-MS to track intermediate formation (e.g., azetidine ring-opening byproducts).
- Controlled Replication : Repeat reactions with purified intermediates (e.g., column chromatography, ) to eliminate impurity-driven anomalies .
Q. How can reaction kinetics and mechanistic studies improve yield in large-scale synthesis?
- Methodological Answer :
- Rate Law Determination : Use pseudo-first-order kinetics under varying [substrate] and [catalyst]. For azetidine coupling (), rate ≈k[Cu(I)][thienopyrimidine].
- Isotope Labeling : Introduce ¹³C or ²H at reactive sites (e.g., azetidine methylene) to trace mechanistic pathways via NMR.
- Scale-up via Flow Chemistry : Optimize residence time and mixing using microreactors (e.g., Corning AFR) to maintain >90% yield .
Q. What analytical approaches characterize polymorphic forms or hydrate/solvate formation?
- Methodological Answer :
- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify polymorphs.
- DSC/TGA : Detect phase transitions (e.g., endothermic peaks for hydrate loss).
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity (e.g., ≤0.5% weight gain at 75% RH) to assess storage stability. Reference standards from and ensure reproducibility .
Methodological Notes
- Data Interpretation : Cross-validate contradictory results (e.g., bioactivity vs. solubility) using orthogonal assays (SPR for binding affinity, shake-flask for logD).
- Safety Protocols : Follow GHS guidelines () for handling sulfinyl intermediates (P261: avoid inhalation; P305+P351+P338: eye exposure protocol).
- Open Science Tools : Leverage ICReDD’s reaction path search methods () for computational-experimental feedback loops.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
